Sanfetrinem sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

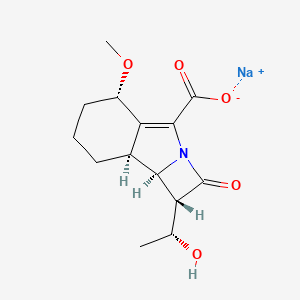

サンフェトリネムナトリウム: は、カルバペネム系に属するβ-ラクタム系抗生物質です。1990年代にグラクソ・スミスクラインによって開発され、広範囲の抗菌作用で知られています。 サンフェトリネムナトリウムは特に、薬剤耐性菌が原因の感染症の治療に用いられる可能性があることで注目されています .

準備方法

合成経路と反応条件: 合成経路は一般的に、カルバペネム合成酵素(carA)、カルボキシメチルプロリン合成酵素(carB)、カルバペネム合成酵素(carC)などのカルバペネム合成酵素を用いる方法が用いられます 。これらの酵素は、カルバペネムのコア構造の形成を促進し、その後、さまざまな化学反応によって修飾され、最終的な化合物が生成されます。

工業生産方法: サンフェトリネムナトリウムの工業生産には、必要な生合成酵素を発現する遺伝子組み換え微生物を用いた大規模な発酵プロセスが用いられます。 発酵液は、その後、抽出、結晶化、乾燥などの精製工程を経て、純粋な化合物が得られます .

化学反応の分析

反応の種類: サンフェトリネムナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物に酸素を添加するか、または水素を削除することによって起こります。

還元: この反応は、化合物に水素を添加するか、または酸素を削除することによって起こります。

置換: この反応は、1つの官能基を別の官能基に置き換えることによって起こります。

一般的な試薬と条件: サンフェトリネムナトリウムの反応で一般的に用いられる試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 反応は、特定の温度、pHレベル、溶媒系などの制御された条件下で行われます .

生成される主要な生成物: サンフェトリネムナトリウムの反応から生成される主要な生成物には、抗菌作用が修飾されたさまざまな誘導体があります。 これらの誘導体は、新しい薬物候補の可能性を特定するために、さまざまな細菌株に対する有効性を試験されています .

科学的研究の応用

Antimicrobial Activity

Sanfetrinem sodium exhibits significant antimicrobial properties against a variety of pathogens:

- Mycobacterium tuberculosis : Recent studies have highlighted its efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. In vitro experiments have shown that sanfetrinem is rapidly bactericidal and maintains activity even in the presence of physiological conditions that typically reduce antibiotic efficacy .

- Other Bacterial Infections : Sanfetrinem has demonstrated potent activity against common pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong efficacy. For instance, it showed an MIC90 of 0.06 μg/ml against methicillin-susceptible Staphylococcus aureus and comparable effectiveness against penicillin-resistant strains .

Synergistic Effects

This compound has been observed to have synergistic interactions with other antibiotics, including amoxicillin, ethambutol, rifampicin, and rifapentine. These interactions enhance its bactericidal effects, making it a candidate for combination therapies to combat resistant infections .

Tuberculosis Treatment

A Phase 2a clinical study is currently underway to evaluate sanfetrinem's effectiveness in treating tuberculosis in South Africa. Preliminary results indicate that it is effective in reducing bacterial load in murine models of infection when administered alongside other antibiotics .

In Vivo Efficacy

In vivo studies using murine models have shown that sanfetrinem cilexetil (the oral prodrug form) effectively protects against infections caused by various bacteria, outperforming traditional antibiotics like amoxicillin in terms of efficacy and bacterial load reduction in infected tissues .

Data Summary

作用機序

サンフェトリネムナトリウムは、細菌のペニシリン結合タンパク質(PBP)を阻害することで抗菌作用を発揮します。これらのタンパク質は、細菌細胞壁の合成に不可欠です。 サンフェトリネムナトリウムはPBPに結合することにより、細胞壁の形成を阻害し、細菌細胞の溶解と死滅を引き起こします 。 この化合物の活性は、β-ラクタマーゼ阻害剤の存在下で増強され、細菌酵素によるβ-ラクタム環の分解を防ぎます .

類似化合物との比較

類似化合物:

イミペネム: 広範囲の作用を持つ別のカルバペネム系抗生物質。

メロペネム: β-ラクタマーゼに対する安定性と、さまざまな細菌に対する有効性で知られています。

サンフェトリネムナトリウムの独自性: サンフェトリネムナトリウムは、経口バイオアベイラビリティがあるため、静脈内投与が必要な他のカルバペネムに比べて、臨床での使用がより便利です。 さらに、結核菌(Mycobacterium tuberculosis)などの薬剤耐性菌に対する活性は、貴重な治療薬としての可能性を示しています .

生物活性

Sanfetrinem sodium is a novel β-lactam antibiotic that has garnered attention for its potential applications in treating various bacterial infections, particularly those caused by resistant strains. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, efficacy against specific pathogens, and interactions with β-lactamases.

Overview of this compound

This compound is a trinem β-lactam antibiotic that can be administered orally as a hexatil ester. It is structurally related to carbapenems and exhibits broad-spectrum antibacterial activity. Its prodrug, sanfetrinem cilexetil, has been studied extensively for its pharmacokinetics and therapeutic efficacy.

Sanfetrinem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria.

In Vitro Activity

Sanfetrinem has demonstrated potent in vitro activity against a variety of gram-positive and gram-negative bacteria, including both methicillin-susceptible and resistant strains. Key findings include:

- Staphylococcus aureus : Sanfetrinem shows a minimum inhibitory concentration (MIC) that effectively inhibits 90% of isolates (MIC_90) at low concentrations, indicating strong activity against this pathogen .

- Streptococcus pneumoniae : It is particularly effective against penicillin-resistant strains, outperforming traditional antibiotics like amoxicillin in several studies .

In Vivo Activity

In animal models, sanfetrinem cilexetil has shown significant efficacy in treating infections caused by several pathogens:

- Murine Models : Studies have indicated that sanfetrinem cilexetil significantly reduces bacterial counts in murine models of septicemia and respiratory infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli .

The following table summarizes the effective doses (ED_50) against various pathogens:

| Pathogen | ED_50 (mg/kg) | Comparison to Amoxicillin |

|---|---|---|

| Staphylococcus aureus | 0.09 | 4.6 times more effective |

| Streptococcus pyogenes | 0.08 | 9.8 times more effective |

| Escherichia coli | 0.28 | 1.8 times more effective |

Interaction with β-Lactamases

Sanfetrinem's stability against β-lactamases is crucial for its effectiveness:

- Stability : It has shown stability against various class A β-lactamases, including TEM-1 and TEM-10, which allows it to retain activity against resistant strains .

- Induction of Resistance : Unlike other carbapenems such as imipenem, sanfetrinem is a weak inducer of AmpC β-lactamases at sub-MIC levels, which may lead to decreased resistance development over time .

Case Studies

Recent studies have explored the potential of sanfetrinem in treating multidrug-resistant tuberculosis (MDR-TB):

- M. tuberculosis Activity : Sanfetrinem demonstrated superior activity in vitro against clinical isolates of Mycobacterium tuberculosis, including MDR strains. The presence of cholesterol as a carbon source significantly enhanced its antibacterial effects compared to standard media .

- Synergistic Effects : Research indicates that sanfetrinem exhibits synergistic interactions with other antibiotics like amoxicillin and rifampicin, enhancing overall efficacy against complex infections .

特性

CAS番号 |

141611-76-9 |

|---|---|

分子式 |

C14H18NNaO5 |

分子量 |

303.29 g/mol |

IUPAC名 |

sodium;(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate |

InChI |

InChI=1S/C14H19NO5.Na/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17;/h6-9,11,16H,3-5H2,1-2H3,(H,18,19);/q;+1/p-1/t6-,7+,8+,9-,11-;/m1./s1 |

InChIキー |

YXEMRWDSRDEZLB-KOKFPPFCSA-M |

SMILES |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |

異性体SMILES |

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |

正規SMILES |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

4-methoxy-10-(1-hydroxyethyl)-11-oxo-1-azatricyclo(7.2.0.03,8) undec-2-enecarboxylate GV 104326 GV-104326 GV104326 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。